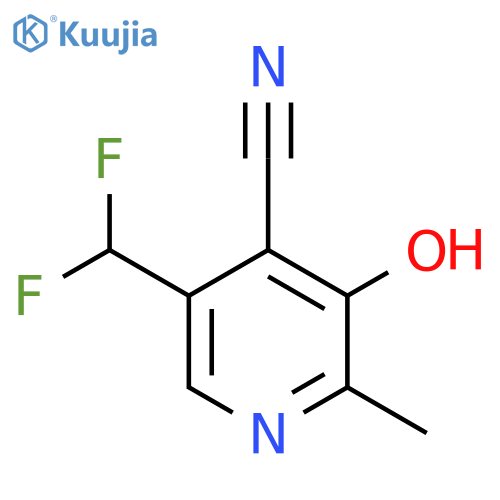Cas no 1807031-34-0 (4-Cyano-5-(difluoromethyl)-3-hydroxy-2-methylpyridine)

1807031-34-0 structure
商品名:4-Cyano-5-(difluoromethyl)-3-hydroxy-2-methylpyridine
CAS番号:1807031-34-0
MF:C8H6F2N2O
メガワット:184.142848491669
CID:4914814
4-Cyano-5-(difluoromethyl)-3-hydroxy-2-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 4-Cyano-5-(difluoromethyl)-3-hydroxy-2-methylpyridine
-
- インチ: 1S/C8H6F2N2O/c1-4-7(13)5(2-11)6(3-12-4)8(9)10/h3,8,13H,1H3
- InChIKey: UOOZZKMKUFEFOJ-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CN=C(C)C(=C1C#N)O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 225
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 56.9
4-Cyano-5-(difluoromethyl)-3-hydroxy-2-methylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024007486-500mg |
4-Cyano-5-(difluoromethyl)-3-hydroxy-2-methylpyridine |
1807031-34-0 | 97% | 500mg |
$989.80 | 2022-03-31 | |
| Alichem | A024007486-1g |
4-Cyano-5-(difluoromethyl)-3-hydroxy-2-methylpyridine |
1807031-34-0 | 97% | 1g |
$1,780.80 | 2022-03-31 |
4-Cyano-5-(difluoromethyl)-3-hydroxy-2-methylpyridine 関連文献
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
1807031-34-0 (4-Cyano-5-(difluoromethyl)-3-hydroxy-2-methylpyridine) 関連製品
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
